N-[(2-nitrophenyl)methyl]hydroxylamine
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Overview
Description
N-[(2-nitrophenyl)methyl]hydroxylamine is an organic compound with the molecular formula C7H8N2O3 It consists of a hydroxylamine group attached to a 2-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-nitrophenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: 2-aminophenylmethylamine.
Oxidation: 2-nitrophenylmethyl nitroso or nitro derivatives.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-[(2-nitrophenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)hydroxylamine
- N-(2-nitrophenyl)methylamine
- N-(2-aminophenyl)methylhydroxylamine
Uniqueness
N-[(2-nitrophenyl)methyl]hydroxylamine is unique due to the presence of both a nitro group and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
37558-77-3 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-4,8,10H,5H2 |
InChI Key |
OTPVMQSPENXDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNO)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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